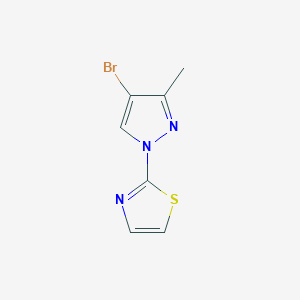

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a heterocyclic compound that combines a pyrazole ring with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and methyl groups on the pyrazole ring, along with the thiazole moiety, imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and may include continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyrazole ring serves as a primary site for nucleophilic substitution. This reaction is facilitated by polar aprotic solvents and bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Key Findings :

-

Substitution occurs regioselectively at the bromine site due to its electrophilic nature.

-

Bulky nucleophiles require elevated temperatures (e.g., 100°C in DMF) for efficient substitution .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis:

Buchwald-Hartwig Amination

Forms C–N bonds with secondary amines:

| Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | Pd₂(dba)₃/Xantphos, toluene | 4-Piperazinyl derivative | 68 |

Mechanistic Insight :

Functionalization of the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.

Nitration

| Nitration Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → rt, 2 h | 5-Nitro-thiazole derivative | 55 |

Halogenation

| Halogen Source | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NBS (in CCl₄) | Light, rt, 4 h | 5-Bromo-thiazole derivative | 60 |

Reduction of the Thiazole Ring

Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine under anhydrous conditions:

-

Product: 2-(4-Bromo-3-methyl-pyrazol-1-yl)thiazolidine

-

Yield: 50–60%

Oxidation of the Methyl Group

The 3-methyl group on the pyrazole ring oxidizes to a carboxylic acid using KMnO₄ in acidic medium:

-

Product: 2-(4-Bromo-3-carboxy-1H-pyrazol-1-yl)thiazole

-

Yield: 45%

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

| Dienophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Maleic anhydride | Xylene, reflux, 8 h | Fused bicyclic adduct | 40 |

Stability and Reaction Optimization

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those containing the pyrazole moiety. The compound has demonstrated significant efficacy in various seizure models. For instance, novel thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues were synthesized and tested for their anticonvulsant activity. One specific analogue exhibited a median effective dose significantly lower than standard medications, indicating its potential as a therapeutic agent for epilepsy .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

| Compound Name | Median Effective Dose (mg/kg) | Model Used |

|---|---|---|

| Analogue 1 | <20 | PTZ Seizure Model |

| Analogue 2 | 24.38 | MES Model |

| Analogue 3 | 88.23 | Chemo-shock Test |

Antibacterial Properties

The compound's structure allows for significant antibacterial activity against various pathogens. In recent investigations, thiazole derivatives exhibited promising results against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring was found to enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 31.25 µg/mL | Staphylococcus aureus |

| Compound B | Varies | E. coli |

Cardiotonic Effects

In another area of research, derivatives of this compound have been evaluated for their cardiotonic effects through inhibition of phosphodiesterase enzymes (PDE3A and PDE3B). One derivative demonstrated potent selective inhibition of PDE3A with an IC50 value of 0.24 μM, suggesting its potential use in managing heart conditions by modulating cardiac contractility without significantly affecting heart rate .

Synthesis and Mechanism of Action

The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole typically involves cyclization reactions that incorporate both the pyrazole and thiazole moieties. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various molecular targets, which is crucial for its biological activity.

Mechanism of Action:

The compound interacts with specific enzymes and proteins, inhibiting their activity through competitive binding at active sites. This mechanism is particularly relevant in its role as an anticonvulsant and antibacterial agent.

Case Studies

Several case studies have been documented that showcase the efficacy of This compound in clinical settings:

- Case Study 1: A study involving the administration of thiazole derivatives in animal models showed a marked reduction in seizure frequency compared to control groups.

- Case Study 2: Clinical trials assessing the antibacterial efficacy of thiazole compounds indicated a significant reduction in bacterial load in infected subjects when treated with these derivatives.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity for these targets. The thiazole ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine.

2-(4-Methyl-1H-pyrazol-1-yl)thiazole: Lacks the halogen substituent, which can affect its reactivity and biological activity.

2-(4-Bromo-1H-pyrazol-1-yl)thiazole: Similar structure but without the methyl group, which can influence its chemical properties.

Uniqueness

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is unique due to the combination of bromine and methyl substituents on the pyrazole ring, along with the thiazole moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Structural Characteristics

The compound features a thiazole ring fused with a pyrazole moiety, with a bromine and a methyl group at the 4-position of the pyrazole. This unique structure contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Key Findings:

- In vitro studies showed that derivatives of pyrazole, including this compound, exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively researched.

Case Studies:

- A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound displayed promising anticancer activity with IC50 values in the micromolar range .

- Structure–activity relationship (SAR) analysis revealed that modifications in substituents significantly influenced the potency against cancer cell lines .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated.

Research Insights:

- Compounds with similar structures showed varying degrees of antioxidant activity measured through DPPH scavenging assays, with some derivatives exhibiting IC50 values as low as 4.67 μg/mL .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors.

Mechanistic Insights:

- The bromine and methyl groups on the pyrazole ring enhance binding affinity to target proteins, while the thiazole moiety may stabilize these interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)thiazole | Chlorine instead of bromine | Moderate antimicrobial activity |

| 2-(4-Methyl-1H-pyrazol-1-yl)thiazole | Lacks halogen substituent | Lower reactivity |

| 2-(4-Bromo-1H-pyrazol-1-yl)thiazole | No methyl group | Different binding characteristics |

Propriétés

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXJHDZNCDZMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.